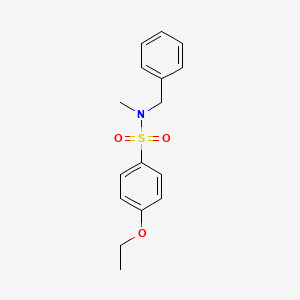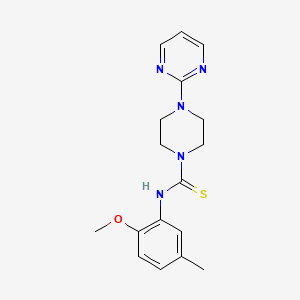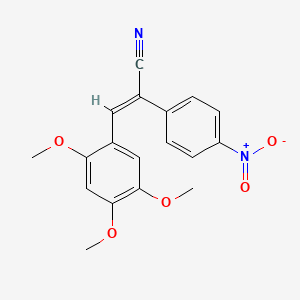![molecular formula C15H13N3O B5777561 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEP is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring.
作用机制
The exact mechanism of action of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have shown that 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine interacts with various molecular targets, including enzymes, receptors, and ion channels. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to reduce inflammation, oxidative stress, and cell death. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential applications in various fields, including medicinal chemistry, neuroscience, and microbiology. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research is the development of new 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine and its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine in humans. Finally, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has potential applications in the development of new antibiotics, and further research is needed to explore this possibility.
合成方法
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-phenylethylamine with 2-chloropyridine-3-carboxylic acid, followed by the cyclization of the resulting intermediate with thionyl chloride and sodium azide. Another method involves the reaction of 2-phenylethylamine with 3-chloropyridine-2-carboxylic acid, followed by the cyclization of the resulting intermediate with hydroxylamine hydrochloride and sodium hydroxide.
科学研究应用
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
5-(2-phenylethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-5-12(6-3-1)8-9-14-17-15(18-19-14)13-7-4-10-16-11-13/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSPWOJYEMISGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)
![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)

